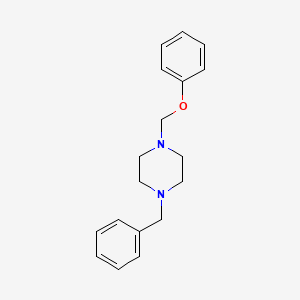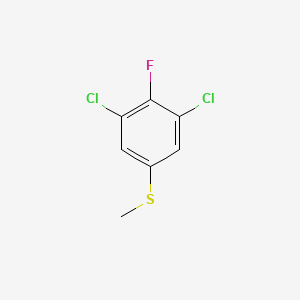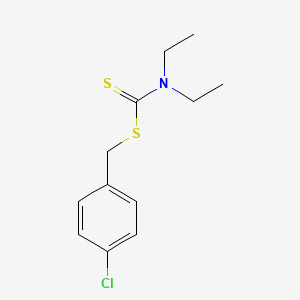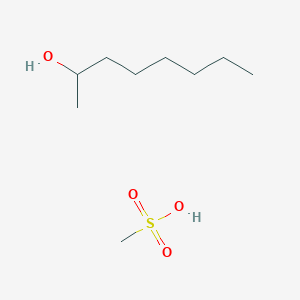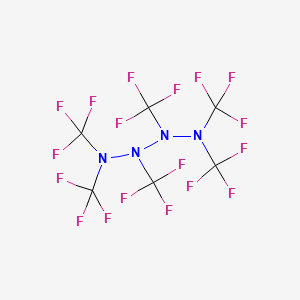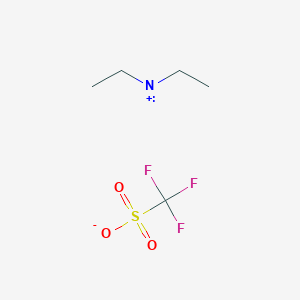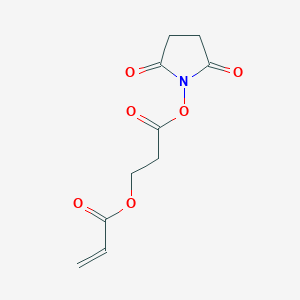![molecular formula C14H11ClFNO4 B14757223 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-20-5](/img/structure/B14757223.png)
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinolin-5-ium core. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and solubility in various solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-b]isoquinoline Core: This step involves the cyclization of appropriate precursors, such as 2-chloroquinoline derivatives, with phenylhydrazine in the presence of a solvent like 1-pentanol.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Perchlorate Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring, followed by the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure but with an iodine atom instead of fluorine.
9-Bromo-6,7-diphenylpyrido[2,1-a]isoquinolin-5-ium hexafluorophosphate: Contains bromine and diphenyl groups, used in perovskite solar cells.
Uniqueness
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom also contributes to its potential as a fluorescent probe and its ability to interact with biological targets .
特性
CAS番号 |
1586-20-5 |
|---|---|
分子式 |
C14H11ClFNO4 |
分子量 |
311.69 g/mol |
IUPAC名 |
7-fluoro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11FN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
RHWYDDAKHKWHDG-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)F.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


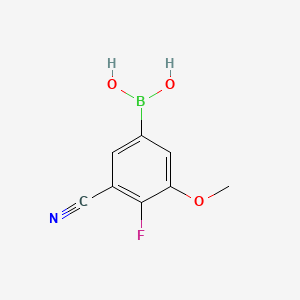
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
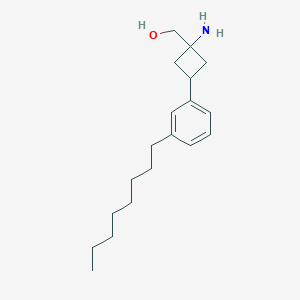
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
